molecular formula C22H19N3O3 B11057570 1,3,3-Trimethyl-8'-nitro-1,3-dihydrospiro[indole-2,3'-naphtho[2,1-b][1,4]oxazine] CAS No. 121456-71-1

1,3,3-Trimethyl-8'-nitro-1,3-dihydrospiro[indole-2,3'-naphtho[2,1-b][1,4]oxazine]

Cat. No.: B11057570
CAS No.: 121456-71-1
M. Wt: 373.4 g/mol
InChI Key: WMTKWGIAGGCKSS-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-8’-nitro-1,3-dihydrospiro[indole-2,3’-naphtho[2,1-b][1,4]oxazine]: is an organic photochromic compound. This compound is known for its ability to change color when exposed to ultraviolet light, making it useful in various applications such as molecular electronics and optical data storage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,3-Trimethyl-8’-nitro-1,3-dihydrospiro[indole-2,3’-naphtho[2,1-b][1,4]oxazine] typically involves the reaction of 1,3,3-trimethylindolenine with 8-nitro-1,3-dihydrospiro[indole-2,3’-naphtho[2,1-b][1,4]oxazine] under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst, often at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,3,3-Trimethyl-8’-nitro-1,3-dihydrospiro[indole-2,3’-naphtho[2,1-b][1,4]oxazine] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative .

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-8’-nitro-1,3-dihydrospiro[indole-2,3’-naphtho[2,1-b][1,4]oxazine] involves its photochromic behavior. Upon exposure to ultraviolet light, the compound undergoes a reversible structural change from a colorless form to a colored form. This change is due to the breaking and forming of chemical bonds within the molecule, leading to a shift in its absorption spectrum .

Comparison with Similar Compounds

  • 1,3,3-Trimethyl-6’-nitrobenzopyrylospiran
  • 1,3,3-Trimethyl-8’-methoxybenzopyrylospiran
  • 1,3,3-Trimethyl-6’-morpholinospiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine]

Comparison: 1,3,3-Trimethyl-8’-nitro-1,3-dihydrospiro[indole-2,3’-naphtho[2,1-b][1,4]oxazine] is unique due to its specific photochromic properties and the presence of a nitro group, which enhances its quantum yield compared to other spiropyran molecules .

Properties

CAS No.

121456-71-1

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

1',3',3'-trimethyl-8-nitrospiro[benzo[f][1,4]benzoxazine-3,2'-indole]

InChI

InChI=1S/C22H19N3O3/c1-21(2)17-6-4-5-7-18(17)24(3)22(21)13-23-20-16-10-9-15(25(26)27)12-14(16)8-11-19(20)28-22/h4-13H,1-3H3

InChI Key

WMTKWGIAGGCKSS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C=CC5=C4C=CC(=C5)[N+](=O)[O-])C)C

Origin of Product

United States

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